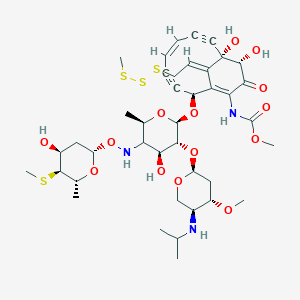
Esperamicin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Esperamicin C, also known as this compound, is a useful research compound. Its molecular formula is C40H57N3O14S4 and its molecular weight is 932.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Mechanism of Action
Esperamicin C belongs to a class of enediyne antibiotics that exert their antitumor effects primarily through the induction of DNA damage. The compound's mechanism involves the formation of highly reactive diradical species that lead to single- and double-strand breaks in DNA. This process is facilitated by the drug's ability to interact with DNA through minor groove binding and intercalation, which is critical for its cytotoxic activity .
Key Mechanistic Insights:
- DNA Interaction : this compound binds to DNA, causing structural alterations that result in strand scission.
- Reactive Intermediates : The drug undergoes reductive activation, generating toxic diradicals that abstract hydrogen atoms from the deoxyribose backbone of DNA .
- Cytotoxicity : The resultant DNA damage triggers cellular apoptosis, making this compound effective against various cancer cell lines .
Antitumor Activity
This compound has demonstrated significant antitumor activity across multiple cancer types. Its efficacy has been evaluated in various preclinical studies, particularly against leukemia and solid tumors.
In Vitro Studies:
- Cancer Cell Lines : this compound was tested against a range of tumor cell lines, including leukemia, breast cancer (MCF-7), and colon cancer cells. Results indicated substantial cytotoxic effects, with IC50 values reflecting its potency .
- Mechanisms of Action : Studies suggest that this compound induces apoptosis via modulation of ER stress pathways and inflammatory responses .
Clinical Implications
Despite its potent cytotoxicity, the clinical application of this compound has faced challenges due to its toxicity profile and stability issues. However, ongoing research is exploring its use in conjunction with targeted therapies and antibody-drug conjugates.
Potential Applications:
- Antibody-Drug Conjugates : Similar to calicheamicin, conjugating this compound to monoclonal antibodies could enhance its specificity for cancer cells while reducing systemic toxicity. Such strategies are under investigation for treating acute myeloid leukemia and other malignancies .
- Combination Therapies : Combining this compound with hyperthermia or other chemotherapeutic agents may improve treatment outcomes by enhancing drug uptake and efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
| Study Focus | Cancer Type | Findings | Mechanism Involved |
|---|---|---|---|
| In Vitro Cytotoxicity | MCF-7 Breast Cancer | Significant apoptosis induction | ER stress modulation |
| Antibody Conjugates | Acute Myeloid Leukemia | Enhanced targeting and reduced off-target effects | Monoclonal antibody conjugation |
| Combination Therapy | Various Solid Tumors | Improved efficacy with hyperthermia | Enhanced drug activation |
Properties
CAS No. |
107453-55-4 |
|---|---|
Molecular Formula |
C40H57N3O14S4 |
Molecular Weight |
932.2 g/mol |
IUPAC Name |
methyl N-[(1S,4Z,8S,12S,13E)-1,12-dihydroxy-8-[(2R,3R,4S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C40H57N3O14S4/c1-20(2)41-24-19-52-28(18-27(24)50-5)56-35-33(45)31(43-57-29-17-25(44)36(58-7)22(4)53-29)21(3)54-38(35)55-26-13-11-9-10-12-15-40(49)23(14-16-60-61-59-8)30(26)32(34(46)37(40)47)42-39(48)51-6/h9-10,14,20-22,24-29,31,33,35-38,41,43-45,47,49H,16-19H2,1-8H3,(H,42,48)/b10-9-,23-14+/t21-,22-,24+,25+,26+,27+,28+,29+,31?,33+,35-,36-,37-,38+,40+/m1/s1 |
InChI Key |
JRSLIWPVTGZREY-CMIFKYRDSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)ONC2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3C[C@@H]([C@H](CO3)NC(C)C)OC)O[C@H]4C#C/C=C\C#C[C@]\5([C@@H](C(=O)C(=C4/C5=C\CSSSC)NC(=O)OC)O)O)C)O)SC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Synonyms |
esperamicin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















